Pht-cys(me)-OH

説明

Pht-cys(me)-OH is a useful research compound. Its molecular formula is C11H12N2OS2 and its molecular weight is 252.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 252.03910536 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Pht-cys(me)-OH, a compound derived from cysteine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

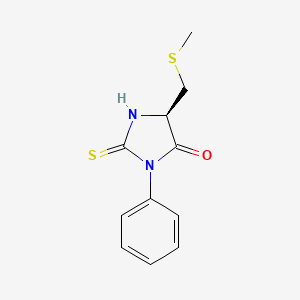

Chemical Structure and Properties

This compound is a modified form of cysteine that includes a phenylthio (Pht) protecting group and a methyl (me) substitution on the thiol group. This modification enhances its stability and alters its reactivity profile compared to unmodified cysteine. The structural formula can be represented as follows:

Where , , , and represent the number of each atom in the compound.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Like other cysteine derivatives, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.

- Metal Chelation : The thiol group in cysteine derivatives can chelate metal ions, potentially influencing metal-dependent enzymatic reactions and cellular signaling pathways.

- Modulation of Protein Interactions : this compound can participate in disulfide bond formation or reduction, affecting protein folding and function.

Biological Activity Data

A summary of key findings related to the biological activities of this compound is presented in the following table:

Case Studies

- Antioxidant Activity : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, showing significant potential for therapeutic applications in diseases associated with oxidative damage .

- Metal Chelation : Research indicated that this compound could bind to copper ions, thereby inhibiting copper-dependent enzymes involved in neurodegenerative diseases. This suggests a possible role in neuroprotection .

- Cytotoxic Effects on Cancer Cells : In a controlled study, this compound exhibited selective cytotoxicity towards various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

科学的研究の応用

Peptide Synthesis and Modification

Cysteine Reactivity and Derivatives

Cysteine residues are pivotal in peptide chemistry due to their reactive thiol group. The introduction of protecting groups like Pht (phthaloyl) allows for controlled reactions during peptide synthesis. Pht-cys(me)-OH serves as a versatile building block that can be utilized in various synthetic pathways, enabling the formation of complex peptides while minimizing side reactions such as oxidation or alkylation .

Case Study: Cysteine Protecting Groups

A comprehensive review highlighted over 60 different protecting groups for cysteine, emphasizing their application in synthesizing therapeutic peptides. This compound is particularly noted for its stability under various reaction conditions, making it suitable for synthesizing bioactive peptides .

Bioorthogonal Chemistry

Thiol-ene Reactions

this compound can participate in bioorthogonal reactions, such as thiol-ene click chemistry, which is essential for creating stable bioconjugates. Recent advancements have shown that light-induced methods can activate cysteine residues to form thiyl radicals, facilitating these reactions under physiological conditions .

Application in Drug Delivery Systems

In drug delivery, this compound has been employed to conjugate therapeutic agents to proteins or peptides selectively. This specificity enhances the efficacy of drug delivery systems by targeting specific cellular pathways and reducing off-target effects .

Redox Proteomics

Cysteine Oxidation Studies

The role of cysteine in redox signaling is critical for understanding various biological processes. The CysPAT (Cysteine-specific Phosphonate Adaptable Tag) strategy utilizes derivatives like this compound to enrich and analyze cysteine-containing peptides from biological samples. This method has demonstrated high specificity and efficiency in identifying reversible modifications of cysteine residues under oxidative stress conditions .

Case Study: HeLa Cell Analysis

In a study involving HeLa cell lysates, researchers successfully identified over 10,000 unique cysteine peptides using the CysPAT strategy. This approach allowed for simultaneous enrichment of phosphorylated and cysteine-modified peptides, providing insights into the interplay between phosphorylation and redox modifications in cellular signaling pathways .

Therapeutic Applications

Peptide Therapeutics

this compound is integral in developing peptide-based therapeutics due to its ability to stabilize peptide structures and enhance their biological activity. Its applications extend to designing inhibitors for various diseases by modifying peptide sequences to improve binding affinities and specificity toward biological targets .

Case Study: Drug Development

The synthesis of therapeutic peptides incorporating this compound has led to promising candidates for treating conditions such as cancer and neurodegenerative diseases. By leveraging its reactivity, researchers can create targeted therapies that minimize side effects while maximizing therapeutic outcomes .

特性

IUPAC Name |

(5R)-5-(methylsulfanylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-16-7-9-10(14)13(11(15)12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNHXTHPHACMRW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718539 | |

| Record name | (5R)-5-[(Methylsulfanyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65111-48-0 | |

| Record name | (5R)-5-[(Methylsulfanyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。